molecular formula C14H19NO2 B5648500 N-cyclopentyl-2-(4-methylphenoxy)acetamide

N-cyclopentyl-2-(4-methylphenoxy)acetamide

Cat. No. B5648500
M. Wt: 233.31 g/mol
InChI Key: JNCZYDRKOARPKS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methylphenoxy)acetamide is a compound of interest due to its structural characteristics and potential applications in various chemical processes. While direct studies on this specific compound are limited, insights can be drawn from related research on similar compounds and their synthesis, properties, and chemical behaviors.

Synthesis Analysis

The synthesis of compounds closely related to N-cyclopentyl-2-(4-methylphenoxy)acetamide often involves multiple steps, including enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups. For example, the enantio- and diastereoselective synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a key intermediate of (+)-cyclaradine, showcases the complexity and precision required in synthesizing such compounds (Norimine et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds in the acetamide family, including N-cyclopentyl-2-(4-methylphenoxy)acetamide, is characterized by the presence of acetamide functional groups, which influence their chemical properties and reactions. Techniques like X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the crystal structures and molecular configurations, providing insights into their structural characteristics and potential chemical behavior (Rao et al., 1987).

Chemical Reactions and Properties

N-cyclopentyl-2-(4-methylphenoxy)acetamide and similar compounds undergo various chemical reactions, including chemoselective acetylation, which is critical for modifying their properties for specific applications. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the significance of understanding and controlling these reactions to achieve desired outcomes (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of N-cyclopentyl-2-(4-methylphenoxy)acetamide, including solubility, melting point, and crystalline structure, are influenced by its molecular structure. Research on related compounds provides insights into how these properties can be analyzed and predicted, which is crucial for their application in various chemical processes and industries (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties of N-cyclopentyl-2-(4-methylphenoxy)acetamide, including reactivity, stability, and interaction with other chemical species, are central to its potential applications. Studies on related compounds, such as the synthesis and characterization of similar acetamide derivatives, contribute to understanding these properties and how they can be leveraged for specific uses (Zhou & Shu, 2002).

properties

IUPAC Name

N-cyclopentyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-8-13(9-7-11)17-10-14(16)15-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCZYDRKOARPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-methylphenoxy)acetamide

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